![molecular formula C6H2BrClF3N B1524670 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine CAS No. 823222-22-6](/img/structure/B1524670.png)
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrClF3N . It has a molecular weight of 260.44 . This compound is used as a building block in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One method involves the iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” includes a pyridine ring with bromo, chloro, and trifluoromethyl substituents .Chemical Reactions Analysis
Trifluoromethylpyridines are used in various chemical reactions due to their unique physicochemical properties . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
“3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” is a solid with a melting point of 28-32 °C . It has a density of 1.8±0.1 g/cm3 and a boiling point of 210.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 41.9±0.3 cm3 .Scientific Research Applications
Metalations and Functionalizations
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine has been studied for its ability to undergo metalations and functionalizations. Research by Cottet et al. (2004) explored regioexhaustive functionalization, converting chloro- and bromo-(trifluoromethyl)pyridines into various carboxylic acids. This showcases the compound's versatility in chemical synthesis, especially in creating derivatized pyridines with potential applications in pharmaceuticals and agrochemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted comprehensive spectroscopic studies on 5-Bromo-2-(trifluoromethyl)pyridine. Using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, they characterized its structure. Their research aids in understanding the electronic and structural properties of the compound, which is essential for its application in material science and molecular engineering (Vural & Kara, 2017).
Logistic Flexibility in Preparation
Another study by Cottet and Schlosser (2004) highlighted the logistical flexibility in preparing isomeric halopyridinecarboxylic acids from compounds like 3-bromo-5-chloro-2-(trifluoromethyl)pyridine. Their work suggests efficient pathways to synthesize complex organic compounds, which could be crucial in developing new drugs or agrochemicals (Cottet & Schlosser, 2004).
Synthesis of Pyrazolo[1,5‐a]Pyridines
Greszler and Stevens (2009) used 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, in the synthesis of Pyrazolo[1,5‐a]Pyridines. This research demonstrates the utility of halogenated pyridines in synthesizing heterocyclic compounds, which are a significant class of compounds in medicinal chemistry (Greszler & Stevens, 2009).
Deprotonative Coupling
Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, including those with trifluoromethyl groups. This study contributes to the understanding of how such compounds can react under certain conditions, providing insights for chemical synthesis and drug design (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine”, are expected to find many novel applications in the future due to their unique properties . They are becoming an increasingly important research topic as the number of applications for these compounds continues to grow .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the respiratory system .
Mode of Action
Related compounds often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s physical properties such as its solid form, melting point of 28-32°c, and boiling point of approximately 2105°C, suggest that it may have specific pharmacokinetic characteristics .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
properties
IUPAC Name |
3-bromo-5-chloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSEIVHZVWQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697355 | |
Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823222-22-6 | |
Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.